![molecular formula C21H18F3N3O2 B2917838 1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775495-59-4](/img/structure/B2917838.png)
1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
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Description
1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a useful research compound. Its molecular formula is C21H18F3N3O2 and its molecular weight is 401.389. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Disposition
Compounds with complex structures including fluorophenyl groups and piperidine rings have been studied for their metabolism and disposition in the human body. For instance, the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist under development for insomnia treatment, have been explored. The study indicated extensive metabolism and the principal route involving oxidation, highlighting the importance of understanding the metabolic pathways of such compounds for their therapeutic application (Renzulli et al., 2011).
Pharmacokinetics
The pharmacokinetics of novel compounds, especially those intended for therapeutic use, is a critical area of research. For example, a Phase 1 evaluation of 11C-CS1P1, targeting sphingosine-1-phosphate receptor (S1PR) 1, involved assessing its safety, dosimetry, and characteristics in human participants. This study provides a model for investigating the pharmacokinetics and potential therapeutic effects of new compounds (Brier et al., 2022).
Neurological Applications
Research into compounds with benzoyl and piperidine components often extends into neurological applications. For instance, the pharmacology and pharmacokinetics of CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist, were characterized to guide dose selection in clinical trials for major depressive disorder. Such studies demonstrate the potential neurological applications of these compounds (Garner et al., 2015).
Toxicological Assessment
Evaluating the safety profile of chemical compounds, particularly new psychoactive substances, is essential. Studies have focused on determining the subjective effects and potential toxicities of compounds like TFMPP, providing insights into the adverse effects that similar compounds might exhibit (Jan et al., 2010).
properties
IUPAC Name |
(2,5-difluorophenyl)-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c22-15-3-1-14(2-4-15)20-25-19(29-26-20)11-13-7-9-27(10-8-13)21(28)17-12-16(23)5-6-18(17)24/h1-6,12-13H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNXRFUUYKKGDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NC(=NO2)C3=CC=C(C=C3)F)C(=O)C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
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